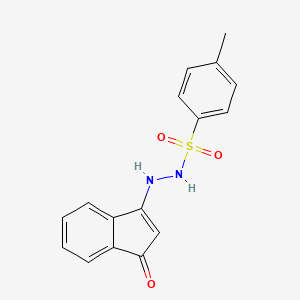

3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one

Description

3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indene core substituted with a sulfonyl hydrazine group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name |

4-methyl-N'-(3-oxoinden-1-yl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)18-17-15-10-16(19)14-5-3-2-4-13(14)15/h2-10,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNYLOPLERMGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one typically involves the reaction of 4-methylbenzenesulfonyl hydrazide with an appropriate indene derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

- Case Study : A study conducted by the National Cancer Institute evaluated a related compound's efficacy across a panel of 60 cancer cell lines, showing an average growth inhibition rate of approximately 12.53% at a concentration of . This suggests that modifications to the indene structure could enhance anticancer activity.

| Compound | Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.72 | 50.68 |

| Compound B | A549 (Lung Cancer) | 12.00 | 45.00 |

Anti-inflammatory Properties

Compounds containing the sulfonamide group are often explored for their anti-inflammatory effects. The hydrazine linkage may also contribute to this activity by modulating inflammatory pathways.

- Research Findings : A class of pyrazolyl benzenesulfonamide compounds has been identified for their utility in treating inflammation-related disorders such as arthritis . The structural similarities suggest that this compound could exhibit comparable pharmacological effects.

Biological Mechanisms

The mechanisms of action for compounds like this compound often involve:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, particularly in pathways related to tumor growth and inflammation.

- Receptor Modulation : These compounds may interact with various biological receptors, influencing cellular signaling pathways that regulate proliferation and inflammation.

Mechanism of Action

The mechanism of action of 3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one can be compared with other similar compounds, such as:

3-(2-((4-Chlorophenyl)sulfonyl)hydrazino)inden-1-one: This compound features a chlorophenyl group instead of a methylphenyl group, which can alter its chemical reactivity and biological activity.

3-(2-((4-Nitrophenyl)sulfonyl)hydrazino)inden-1-one: The presence of a nitrophenyl group can significantly impact the compound’s electronic properties and reactivity.

3-(2-((4-Methoxyphenyl)sulfonyl)hydrazino)inden-1-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.

Biological Activity

3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one is a compound that belongs to the class of hydrazones, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrazine moiety linked to an indene ring, with a sulfonyl group that enhances its biological activity. The presence of the 4-methylphenyl group contributes to its lipophilicity, potentially influencing its pharmacokinetics.

1. Antimicrobial Activity

Hydrazone derivatives, including compounds similar to this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance, hydrazone derivatives have shown:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

- Antifungal Activity : Significant inhibition of fungal growth, particularly against Candida species and dermatophytes .

2. Anticancer Potential

Research has indicated that hydrazone compounds possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings related to similar compounds include:

- Inhibition of Tumor Cell Proliferation : In vitro studies demonstrated that hydrazones can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

- Mechanism of Action : The anticancer effects are attributed to the induction of oxidative stress and modulation of apoptotic pathways, leading to increased caspase activity in treated cells .

3. Anti-inflammatory Effects

Compounds related to this compound have been explored for their anti-inflammatory potential. Studies reveal:

- Cytokine Inhibition : These compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .

- Animal Models : In vivo studies have shown that hydrazone derivatives can alleviate symptoms in models of acute inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study by Mohd Shanawas et al. investigated a series of hydrazone derivatives, including those structurally similar to this compound. The results indicated:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 50 | Bactericidal against Staphylococcus aureus |

| Compound B | 100 | Fungicidal against Candida albicans |

| Compound C | 75 | Bacteriostatic against Escherichia coli |

These findings support the potential use of hydrazone derivatives as antimicrobial agents.

Case Study 2: Anticancer Properties

In a study focusing on the anticancer properties of sulfonamide-hydrazone derivatives, it was found that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 15 |

| Compound E | HeLa | 20 |

These results highlight the promising anticancer activity associated with structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one, and how can reaction conditions be tailored to improve yield?

- Methodology : A two-step approach is recommended. First, synthesize the sulfonated intermediate, (4-methylphenyl)methanesulfonyl chloride, via sulfonation of methyl benzyl amine with sulfur, followed by reaction with hydrogen chloride . Second, couple this intermediate with a hydrazino-indenone precursor under mild acidic conditions (pH 4.6–5.0) to avoid decomposition of the hydrazine moiety . Use methanol-buffer solvent systems (65:35) for purification .

- Key Considerations : Monitor reaction progress via LC-MS (e.g., [M-H]− at m/z 318) and optimize catalyst selection (e.g., sodium acetate/sodium 1-octanesulfonate buffers) to stabilize intermediates .

Q. How should researchers characterize the hydrazine-sulfonyl linkage in this compound?

- Methodology : Employ IR spectroscopy to identify characteristic bands:

- SO₂ stretching : 1154–1297 cm⁻¹ .

- C=O (indenone) : ~1675 cm⁻¹ .

- NH (hydrazine) : ~3361 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonylhydrazine group in nucleophilic substitution reactions?

- Methodology : Computational modeling (e.g., DFT studies) can elucidate the electron-withdrawing effect of the sulfonyl group, which activates the hydrazine nitrogen for nucleophilic attack. Experimental validation involves synthesizing derivatives like 3-phenyl-1-(toluene-4-sulfonyl)-pyrrolidine-2,5-dicarboxylic acid and analyzing reaction kinetics .

- Data Contradictions : Some studies report reduced reactivity in polar aprotic solvents due to steric hindrance from the indenone ring , while others suggest enhanced activity in methanol-water mixtures . Reconcile discrepancies by comparing activation energies across solvent systems.

Q. How can researchers resolve contradictions in spectral data for sulfonylhydrazine derivatives?

- Case Study : Discrepancies in NH stretching frequencies (e.g., 3361 cm⁻¹ vs. 3300–3400 cm⁻¹ in other hydrazines) may arise from hydrogen bonding or crystal packing. Use variable-temperature NMR/IR to assess environmental effects .

- Validation : Cross-reference with X-ray crystallography data for related compounds, such as 1-(4-hydroxyphenyl)-3-(4-phenoxyphenyl)-hexahydro-1,3-diazepin-2-one, to confirm bond geometries .

Q. What strategies are effective for modifying the indenone core to enhance biological activity while retaining sulfonylhydrazine stability?

- Methodology : Introduce electron-donating groups (e.g., methoxy) at the indenone 4-position to modulate electron density. For example, synthesize 3-(4-hydroxyphenyl)propanehydrazide analogs and evaluate stability via accelerated degradation studies .

- Functionalization : Use Pd-catalyzed cross-coupling to attach aryl/heteroaryl groups, as demonstrated in 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives .

Analytical and Computational Questions

Q. Which computational tools are most reliable for predicting the pharmacokinetic properties of sulfonylhydrazine-containing compounds?

- Methodology : Use in silico platforms like SwissADME to calculate logP (lipophilicity) and topological polar surface area (TPSA). For example, derivatives with TPSA > 80 Ų (due to sulfonyl and hydrazine groups) may exhibit poor blood-brain barrier penetration .

- Validation : Compare predictions with experimental data from LC-MS metabolomic studies, such as those for exact mass 363.0833812 metabolites .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

- Methodology : Combine HPLC with diode-array detection (DAD) using a C18 column and methanol-phosphate buffer (pH 4.6) mobile phase . Monitor for byproducts like 4-[2-[[(4-Methylphenyl)sulfonyl]oxy]ethyl]-1,3-dihydroindol-2-one (m/z 331.39) .

- Advanced Techniques : Employ HRMS/MS to distinguish isobaric impurities, such as N-methyl-4-[[2-(phenylthio)ethylidene]hydrazino]benzenemethanesulfonamide (m/z 318) .

Safety and Handling

Q. What safety protocols are critical when handling sulfonyl chloride intermediates during synthesis?

- Guidelines : (4-Methylphenyl)methanesulfonyl chloride releases irritant vapors; use fume hoods and PPE (gloves, goggles) . Quench residual chloride with ice-cold sodium bicarbonate .

- Contingencies : In case of skin contact, immediately wash with 10% ethanol-water solution to neutralize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.